Fungicide4

Description

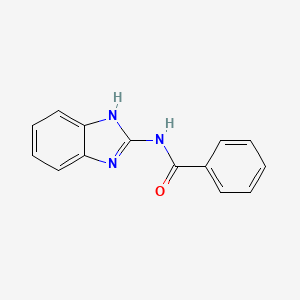

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)benzamide |

InChI |

InChI=1S/C14H11N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H2,15,16,17,18) |

InChI Key |

LYLQJTSHZYGWBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

"Fungicide4" mode of action against Phytophthora infestans

An In-depth Technical Guide on the Mode of Action of Oxathiapiprolin against Phytophthora infestans

Introduction

Oxathiapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, demonstrating exceptional efficacy against oomycete pathogens, including the causal agent of late blight, Phytophthora infestans.[1][2][3] Marketed under trade names such as Orondis, Zorvec, and Segovis, it represents a significant advancement in oomycete control due to its unique mode of action.[4] This technical guide provides a comprehensive overview of the molecular mechanism by which oxathiapiprolin exerts its fungicidal activity against P. infestans, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Targeting the Oxysterol-Binding Protein (OSBP)

The primary mode of action of oxathiapiprolin is the inhibition of a novel fungal target, an oxysterol-binding protein (OSBP).[1][2][5][6] OSBPs are a conserved family of lipid transfer proteins in eukaryotes that are crucial for various cellular processes.[7][8] In oomycetes, these proteins are implicated in the transport of lipids between membranes, lipid metabolism, and maintaining the integrity of cell membranes.[5][9]

By binding to and inhibiting the OSBP homolog in P. infestans, oxathiapiprolin disrupts lipid homeostasis and transfer.[9][10] This disruption leads to a cascade of detrimental effects within the pathogen's cells, including impaired signaling, compromised membrane structure, and ultimately, cell death.[5][11][12] The Fungicide Resistance Action Committee (FRAC) has classified oxathiapiprolin under a unique code, 49, highlighting its novel mechanism.[9][13]

The following diagram illustrates the proposed signaling pathway for oxathiapiprolin's mode of action.

Inhibition of the Phytophthora infestans Life Cycle

Oxathiapiprolin is highly effective against multiple stages of the asexual life cycle of P. infestans and other oomycetes.[5][14][15] Its inhibitory action includes preventing zoospore release, cystospore germination, direct sporangial germination, and mycelial growth.[5][14][16] This multi-stage inhibition contributes to its excellent preventative, curative, and residual efficacy.[1][2]

The logical relationship between oxathiapiprolin application and its impact on the pathogen's life cycle is depicted below.

Quantitative Efficacy Data

Oxathiapiprolin demonstrates exceptionally high intrinsic activity against P. infestans at very low concentrations. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro and In Vivo Efficacy of Oxathiapiprolin against Phytophthora spp.

| Species | Assay Type | Efficacy Metric | Value Range | Reference |

| P. infestans | Mycelial Growth | EC50 | 0.001 - 0.03 mg/L | [17][18] |

| P. infestans | Detached Leaf (Preventive) | MIC | 0.0001 - 0.1 ppm | [3][15] |

| P. infestans | Detached Leaf (Curative) | MIC | 0.01 - 10 ppm | [3][15] |

| P. capsici | Mycelial Growth | EC50 | 5.61 x 10⁻⁴ µg/mL | [17] |

| P. agathidicida | Mycelial Growth | EC50 | ~0.1 ng/mL | [17] |

| P. agathidicida | Zoospore Germination | EC50 | 2 - 9 ng/mL | [17] |

Table 2: Impact of Oxathiapiprolin on Lipid Subclasses in Phytophthora sojae

| Lipid Subclass | Change upon Treatment |

| Lysophosphatidylcholine (LPC) | Significantly Up-regulated |

| Lysophosphatidylethanolamine (LPE) | Significantly Up-regulated |

| Phosphatidylcholine (PC) | Significantly Up-regulated |

| Phosphatidylserine (PS) | Significantly Up-regulated |

| Ceramide (Cer) | Significantly Up-regulated |

| Triglyceride (TG) | Significantly Up-regulated |

| Sphingosine (So) | Significantly Up-regulated |

| Sitosterol Ester | Significantly Up-regulated |

| Digalactosyldiacylglycerol | Significantly Down-regulated |

| Data from an untargeted lipidomics study on a related Phytophthora species, indicating significant disruption of lipid metabolism.[10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of oxathiapiprolin against P. infestans.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of a fungicide that inhibits 50% of mycelial growth (EC50).

Methodology:

-

Medium Preparation: Prepare a suitable growth medium, such as rye B agar, and autoclave.[19]

-

Fungicide Amendment: While the medium is still molten, add stock solutions of oxathiapiprolin to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µg/mL).

-

Plating: Pour the amended agar into sterile Petri plates.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. infestans culture onto the center of each plate.[20]

-

Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 18-20°C).[19][20]

-

Data Collection: Measure the colony diameter at set time points (e.g., daily for 7 days).

-

Analysis: Calculate the percentage of growth inhibition relative to the control (no fungicide). Determine the EC50 value by fitting a dose-response curve to the data.

Detached Leaf Assay for Preventive and Curative Activity

This assay evaluates the efficacy of the fungicide in preventing infection and in halting the progression of an established infection on host tissue.[3][15]

Methodology:

-

Leaf Collection: Detach healthy leaves from a susceptible host plant (e.g., tomato or potato).

-

Preventive Application:

-

Apply a series of oxathiapiprolin dilutions to the abaxial (lower) surface of the leaves.

-

Allow the fungicide application to dry.

-

Inoculate the treated leaves with a sporangial suspension of P. infestans.

-

-

Curative Application:

-

Inoculate the detached leaves with a sporangial suspension of P. infestans.

-

Incubate for 24 hours to allow infection to establish.

-

Apply a series of oxathiapiprolin dilutions to the infected leaves.

-

-

Incubation: Place the leaves in a humid chamber under controlled light and temperature conditions.

-

Data Collection: Assess the percentage of leaf area covered by lesions at 5-7 days post-inoculation.

-

Analysis: Determine the Minimal Inhibitory Concentration (MIC) required for complete disease control for both preventive and curative applications.[3][15]

The following diagram outlines a general experimental workflow for fungicide efficacy testing.

Conclusion

Oxathiapiprolin's novel mode of action, targeting the oxysterol-binding protein in Phytophthora infestans, represents a significant development in the management of late blight. Its ability to disrupt fundamental cellular processes related to lipid homeostasis at multiple stages of the pathogen's life cycle results in its potent and comprehensive fungicidal activity. The quantitative data underscores its high efficacy at remarkably low concentrations. Understanding this detailed mechanism is crucial for its effective and sustainable use in disease management strategies and for mitigating the risk of resistance development.

References

- 1. Discovery of oxathiapiprolin, a new oomycete fungicide that targets an oxysterol binding protein [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans | PLOS One [journals.plos.org]

- 4. Oxathiapiprolin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Oxathiapiprolin Derivatives as Oxysterol Binding Protein Inhibitors and Their Application in Phytopathogenic Oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxysterol-binding protein-related protein 2 is not essential for Phytophthora sojae based on CRISPR/Cas9 deletions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fungal oxysterol-binding protein-related proteins promote pathogen virulence and activate plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OSBPI Fungicides | FRAC [frac.info]

- 10. Untargeted lipidomics reveals lipid metabolism disorders induced by oxathiapiprolin in Phytophthora sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. The Discovery of Oxathiapiprolin as a Potential Agent for the Control of Litchi Downy Blight Caused by Peronophythora litchii and the Study of Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mobility of oxathiapiprolin in and between tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Novel Oomycide Oxathiapiprolin Inhibits All Stages in the Asexual Life Cycle of Pseudoperonospora cubensis - Causal Agent of Cucurbit Downy Mildew | PLOS One [journals.plos.org]

- 15. Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fao.org [fao.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

In-Vitro Antifungal Spectrum of Fluconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro antifungal activity of fluconazole, a broad-spectrum synthetic antifungal agent from the bis-triazole class.[1][2] The document details its spectrum of activity against various fungal pathogens, the standardized experimental protocols for determining antifungal susceptibility, and the core signaling pathway associated with its mechanism of action.

Spectrum of Antifungal Activity

Fluconazole exhibits a broad range of activity against many medically important fungi.[2] Its efficacy is most pronounced against Candida species and Cryptococcus neoformans.[2][3][4] The in-vitro activity of fluconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

The following table summarizes the MIC values for fluconazole against a variety of fungal species as determined by the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method.[5][6] MIC values can vary based on the specific isolate and testing conditions.

| Fungal Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | General Susceptibility |

| Candida albicans | 0.5[7] | 2[7] | Generally Susceptible |

| Candida parapsilosis | 2[7] | 2[7] | Generally Susceptible |

| Candida tropicalis | 2[7] | 2[7] | Generally Susceptible |

| Candida lusitaniae | 2[7] | 2[7] | Generally Susceptible |

| Candida kefyr | 0.5[7] | 0.5[7] | Generally Susceptible |

| Candida glabrata | 32[7] | >64[8] | Often requires higher doses; resistance is common[9] |

| Candida krusei | ≥64[7] | ≥64[7] | Intrinsically Resistant[9] |

| Cryptococcus neoformans | 3.13 - 12.5 | - | Susceptible |

| Aspergillus fumigatus | 23.9 - 43.5 | 50 - >100 | Generally Resistant |

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates tested, respectively.

Experimental Protocols: Broth Microdilution Method

The in-vitro antifungal susceptibility of yeasts to fluconazole is determined using the reference method for broth dilution antifungal susceptibility testing, as described in the Clinical and Laboratory Standards Institute (CLSI) document M27.[6][10]

Principle

This method involves challenging a standardized inoculum of a yeast isolate with serial twofold dilutions of an antifungal agent in a liquid medium. The MIC is determined after a specified incubation period by observing the lowest concentration of the drug that inhibits fungal growth.

Materials

-

Antifungal Agent: Fluconazole powder

-

Test Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

-

Yeast Inoculum: A standardized suspension of the yeast isolate to be tested.

-

Microdilution Plates: Sterile 96-well microdilution plates.

-

Quality Control Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11][12]

Procedure

-

Preparation of Antifungal Stock Solution: A stock solution of fluconazole is prepared and then serially diluted in the test medium to obtain the desired final concentrations.[11]

-

Inoculum Preparation: The yeast isolate is grown on Sabouraud dextrose agar to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.[12]

-

Inoculation of Microdilution Plates: The wells of the microdilution plate are filled with the diluted antifungal agent. The standardized yeast inoculum is then added to each well.[12]

-

Incubation: The plates are incubated at 35°C for 24-48 hours.[12]

-

Reading of Results: The MIC endpoint is determined as the lowest concentration of fluconazole that causes a significant (approximately 50% or more) reduction in turbidity compared to the growth control well.[8]

Mechanism of Action and Signaling Pathway

Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][3][13] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][3]

The inhibition of lanosterol 14-α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[1][14] This disruption of the cell membrane structure and function ultimately results in the inhibition of fungal growth.[1]

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the in-vitro antifungal activity of a compound like fluconazole.

Caption: Experimental workflow for antifungal susceptibility testing.

References

- 1. benchchem.com [benchchem.com]

- 2. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]

- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vumc.org [vumc.org]

- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azoxystrobin and Its Primary Cellular Target in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its fungicidal activity stems from the highly specific inhibition of mitochondrial respiration in fungi. This technical guide provides a comprehensive overview of the molecular mechanism of azoxystrobin, detailing its primary cellular target, the resultant downstream signaling pathways, and common mechanisms of fungal resistance. Furthermore, this guide presents a compilation of quantitative efficacy data and detailed protocols for key experimental procedures relevant to the study of azoxystrobin and other mitochondrial-targeting fungicides.

Primary Cellular Target and Mechanism of Action

The primary cellular target of azoxystrobin is the Quinone outside (Qo) site of the cytochrome bc1 complex , also known as Complex III, located in the inner mitochondrial membrane of fungi.[1][2][3][4][5][6][7][8][9] The cytochrome bc1 complex is a critical component of the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c.

Azoxystrobin binds tightly to the Qo site, effectively blocking the transfer of electrons between cytochrome b and cytochrome c1.[1][2][3][4][5][6][7][8][9] This inhibition disrupts the entire electron transport chain, leading to two major consequences:

-

Inhibition of ATP Synthesis: The electron transport chain is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. By halting electron flow, azoxystrobin prevents the generation of this proton gradient, thereby ceasing the production of ATP, the primary energy currency of the cell.[1][2][3][4]

-

Induction of Oxidative Stress: The blockage of the electron transport chain leads to the accumulation of electrons, which can be prematurely transferred to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), such as superoxide anions.[10][11][12] This increase in ROS leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.

The combined effects of ATP depletion and oxidative stress ultimately lead to the inhibition of fungal spore germination, mycelial growth, and ultimately, cell death.[2][4][7][11]

Downstream Signaling and Apoptosis-Like Cell Death

The inhibition of mitochondrial respiration by azoxystrobin triggers a cascade of downstream events that culminate in a form of programmed cell death in fungi, which shares some hallmarks with apoptosis in higher eukaryotes.[4][7][8][13][14]

Key events in this signaling pathway include:

-

Mitochondrial Membrane Depolarization: The disruption of the electron transport chain and the collapse of the proton gradient lead to the depolarization of the mitochondrial inner membrane.[14]

-

Release of Pro-Apoptotic Factors: This depolarization can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[8][13]

-

Activation of Metacaspases: In some fungi, the released factors can activate metacaspases, which are distant homologs of the caspases that execute apoptosis in animals.[13]

-

DNA Fragmentation and Chromatin Condensation: The activation of these pathways can lead to nuclear condensation and the fragmentation of DNA, which are characteristic features of apoptosis.[14]

Quantitative Data on Azoxystrobin Efficacy

The efficacy of azoxystrobin varies depending on the fungal species. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Concentrations of Azoxystrobin

| Fungal Species | Assay Type | Value | Reference |

| Alternaria alternata | EC50 (mycelial growth) | 1.87 µg/mL (mean) | [14] |

| Cercospora nicotianae (sensitive) | EC50 (conidial germination) | <0.08 µg/mL | [5] |

| Cercospora nicotianae (moderately resistant) | EC50 (conidial germination) | 0.14 - 0.64 µg/mL | [5] |

| Cercospora nicotianae (highly resistant) | EC50 (conidial germination) | >1.18 µg/mL | [5] |

| Cercospora spp. (G143A mutants) | EC50 (radial growth) | 1.7 - 60 µg/mL | [2] |

| Colletotrichum nymphaeae (sensitive) | EC50 | 0.21 - 0.36 µg/mL | [15] |

| Colletotrichum nymphaeae (moderately resistant) | EC50 | 2.6 - 7.8 µg/mL | [15] |

| Colletotrichum nymphaeae (highly resistant) | EC50 | >100 µg/mL | [15] |

| Phytophthora cactorum (sensitive) | EC50 (zoospore release) | 0.19 µg/mL | [16] |

| Phytophthora cactorum (resistant) | EC50 (zoospore release) | 140.60 µg/mL | [16] |

| Rhizoctonia solani | EC50 (mycelial growth) | 14.13 - 16.68 mg/L | [5] |

| Rhizoctonia solani | MIC (mycelial growth) | 10 ppm (for 100% inhibition with Tebuconazole) | [9] |

| Bovine Cytochrome bc1 Complex | Ki | 297.6 nM | [7] |

| Porcine Cytochrome bc1 Complex | Ki | 1.89 nmol/L (for a derivative, showing improved binding over Azoxystrobin) | [13] |

Table 2: In Vivo Cellular Effects of Azoxystrobin

| Cell Line | Assay | Exposure Time | IC50 | Reference |

| CAL27 (Oral Squamous Carcinoma) | CCK8 | 24 hours | 4.4 µg/mL | [10] |

| SCC15 (Oral Squamous Carcinoma) | CCK8 | 24 hours | 7.82 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of fungicides with their cellular targets.

Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi for functional assays.[1]

Materials:

-

Fungal culture

-

Sterile water

-

Cell wall degrading enzymes (e.g., lyticase, driselase)

-

Osmotic stabilizer (e.g., sorbitol)

-

Mitochondrial isolation buffer

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Sucrose or Percoll for density gradient

Procedure:

-

Harvest and Wash: Harvest fungal mycelia from liquid culture by filtration and wash thoroughly with sterile, cold water.

-

Protoplast Formation: Resuspend the mycelia in a buffer containing an osmotic stabilizer and cell wall degrading enzymes. Incubate with gentle shaking until a sufficient number of protoplasts are formed.

-

Homogenization: Pellet the protoplasts by gentle centrifugation and resuspend in mitochondrial isolation buffer. Homogenize the protoplasts on ice using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 x g for 15 minutes) to pellet the crude mitochondrial fraction.

-

-

Density Gradient Centrifugation (Optional, for high purity): Resuspend the crude mitochondrial pellet and layer it onto a pre-formed sucrose or Percoll density gradient. Centrifuge at high speed to separate mitochondria from other organelles.

-

Final Wash and Storage: Carefully collect the mitochondrial band from the gradient, dilute with isolation buffer, and pellet by centrifugation. Resuspend the final purified mitochondrial pellet in a suitable storage buffer.

Mitochondrial Respiration Assay (Clark-type Electrode)

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.[17][18][19]

Materials:

-

Isolated fungal mitochondria

-

Clark-type oxygen electrode system

-

Respiration buffer

-

Substrates for the electron transport chain (e.g., malate, glutamate, succinate)

-

ADP

-

Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, KCN for Complex IV)

-

Uncoupler (e.g., FCCP)

-

Azoxystrobin stock solution

Procedure:

-

System Setup: Calibrate the Clark-type electrode according to the manufacturer's instructions. Add air-saturated respiration buffer to the reaction chamber, maintained at a constant temperature.

-

Baseline Measurement: Add substrates for the desired respiratory complex (e.g., malate and glutamate for Complex I-driven respiration) to the chamber and record a stable baseline.

-

State 2 Respiration: Add a known amount of isolated mitochondria to the chamber and record the basal rate of oxygen consumption (State 2).

-

State 3 Respiration: Initiate ATP synthesis by adding a known amount of ADP. The resulting increase in oxygen consumption rate is State 3 respiration.

-

State 4 Respiration: Once all the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

-

Inhibitor Studies: To test the effect of azoxystrobin, add it to the chamber before or after the addition of mitochondria and observe its effect on the different respiratory states. Use specific inhibitors of the electron transport chain as controls.

In Vitro Cytochrome bc1 Complex (Complex III) Activity Assay

This is a spectrophotometric assay to measure the activity of Complex III in isolated mitochondria.[11][12][20]

Materials:

-

Isolated fungal mitochondria

-

Spectrophotometer

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Reduced decylubiquinone (DBH2) as the substrate

-

Oxidized cytochrome c as the electron acceptor

-

Antimycin A (a specific Complex III inhibitor)

-

Azoxystrobin stock solution

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.

-

Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.

-

Initiate Reaction: Add the isolated mitochondria to the cuvette and mix. Start the reaction by adding the substrate, reduced decylubiquinone.

-

Measure Activity: Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c. The rate of this increase is proportional to the Complex III activity.

-

Inhibitor Assay: To determine the inhibitory effect of azoxystrobin, pre-incubate the mitochondria with various concentrations of azoxystrobin before adding the substrate. Compare the activity to a control without the inhibitor. Use antimycin A as a positive control for complete inhibition.

Detection of the G143A Mutation in the Cytochrome b Gene

The G143A mutation is a common mechanism of resistance to azoxystrobin.[1][2][5][17] This can be detected using several molecular techniques.

a) PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism) [3][21][22]

-

DNA Extraction: Extract genomic DNA from the fungal isolate.

-

PCR Amplification: Amplify a fragment of the cytochrome b gene containing the codon for amino acid 143 using specific primers.

-

Restriction Digest: The G143A mutation (GGT to GCT) can create or abolish a restriction site for a specific enzyme (e.g., Fnu4HI). Digest the PCR product with the appropriate restriction enzyme.

-

Gel Electrophoresis: Analyze the digested products by agarose gel electrophoresis. The presence or absence of digestion will indicate whether the mutation is present.

b) Allele-Specific PCR [4][8][23][24][25]

-

DNA Extraction: Extract genomic DNA from the fungal isolate.

-

PCR with Allele-Specific Primers: Design two forward primers: one that specifically anneals to the wild-type sequence (G at position 143) and another that anneals to the mutant sequence (A at position 143).

-

Perform PCR: Run two separate PCR reactions for each DNA sample, one with the wild-type specific primer and one with the mutant-specific primer, both paired with a common reverse primer.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. Amplification in the reaction with the mutant-specific primer indicates the presence of the G143A mutation.

Fungal Resistance to Azoxystrobin

The primary mechanism of resistance to azoxystrobin and other QoI fungicides is target-site modification due to mutations in the mitochondrial cytochrome b gene (cytb).[1][5][17] The most significant and widespread mutation is a single nucleotide polymorphism that results in a glycine to alanine substitution at codon 143 (G143A).[1][2][5][17] This amino acid change alters the binding pocket of the Qo site, reducing the affinity of azoxystrobin for its target and rendering the fungicide ineffective.

Another, less common, mutation that confers a lower level of resistance is a substitution of phenylalanine to leucine at codon 129 (F129L).[5]

Conclusion

Azoxystrobin is a potent and widely used fungicide that targets a fundamental process in fungal physiology: mitochondrial respiration. Its high specificity for the Qo site of the cytochrome bc1 complex makes it an effective inhibitor of a broad range of fungal pathogens. However, the emergence of resistance, primarily through the G143A mutation in the cytochrome b gene, highlights the importance of understanding the molecular interactions between fungicides and their targets for the development of sustainable disease management strategies and novel antifungal agents. The experimental protocols detailed in this guide provide a framework for researchers to investigate these interactions and to further explore the intricacies of fungal mitochondrial function.

References

- 1. Isolation of Mitochondria from Fusarium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Effect of azoxystrobin on tobacco leaf microbial composition and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Approach: Determining cyt b G143A Allele Frequency in Zymoseptoria tritici by Digital Droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Azoxystrobin Reduces Oral Carcinogenesis by Suppressing Mitochondrial Complex III Activity and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates [mdpi.com]

- 17. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Allele-Specific Detection Methods for QoI Fungicide-Resistant Erysiphe necator in Vineyards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Fungicide4: A Technical Whitepaper on its Discovery, Mechanism of Action, and Pre-clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a hypothetical case study of a fictional fungicide, "Fungicide4," created to demonstrate the requested format and content. All data, experimental protocols, and pathways are illustrative and not based on a real-world compound.

Executive Summary

This document provides a comprehensive technical overview of the discovery and initial characterization of this compound, a novel synthetic fungicide with potent and broad-spectrum activity against economically significant plant pathogenic fungi. We detail the high-throughput screening cascade that led to its identification, its in vitro and in vivo efficacy, and the elucidation of its proposed mechanism of action targeting the fungal mitochondrial respiratory chain. This whitepaper is intended to serve as a foundational resource for researchers and professionals engaged in the development of new crop protection agents.

Discovery and Origin

This compound was identified through a target-directed high-throughput screening (HTS) campaign aimed at discovering novel inhibitors of the fungal mitochondrial Complex III (cytochrome bc1 complex). A proprietary library of over 500,000 synthetic small molecules was screened using an in vitro biochemical assay measuring the enzymatic activity of recombinant Saccharomyces cerevisiae Complex III. Initial hits were then subjected to a series of secondary and counter-screens to confirm their activity, assess their spectrum, and eliminate compounds with undesirable properties. This compound emerged as the lead candidate from this campaign, demonstrating exceptional potency and a favorable preliminary safety profile.

In Vitro Efficacy and Spectrum of Activity

The antifungal activity of this compound was evaluated against a panel of economically important plant pathogenic fungi. The half-maximal effective concentration (EC50) was determined using a microtiter plate-based assay measuring the inhibition of mycelial growth.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Common Disease | This compound EC50 (µg/mL) |

| Zymoseptoria tritici | Septoria tritici blotch of wheat | 0.025 |

| Puccinia triticina | Wheat leaf rust | 0.018 |

| Phakopsora pachyrhizi | Asian soybean rust | 0.012 |

| Botrytis cinerea | Gray mold | 0.045 |

| Magnaporthe oryzae | Rice blast | 0.033 |

| Alternaria solani | Early blight of tomato and potato | 0.078 |

| Fusarium graminearum | Fusarium head blight of wheat | 0.150 |

Proposed Mechanism of Action: Inhibition of Mitochondrial Complex III

Biochemical and genetic studies indicate that this compound acts as a potent inhibitor of the fungal mitochondrial Complex III. This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death.

The Effects of Amphotericin B on Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which the polyene antifungal agent, Amphotericin B, disrupts fungal cell membrane integrity, leading to cell death. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections. Its efficacy is primarily attributed to its interaction with ergosterol, a sterol component unique to fungal cell membranes. This interaction initiates a cascade of events that compromise membrane integrity, ultimately leading to fungal cell demise. This guide will delve into the molecular interactions, the subsequent physiological effects, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Ergosterol Binding and Pore Formation

Amphotericin B's primary mode of action involves its high affinity for ergosterol, a critical component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] This selective binding is the foundation of its antifungal activity. Upon administration, Amphotericin B molecules intercalate into the lipid bilayer and bind to ergosterol, leading to two main consequences: the formation of transmembrane pores and the sequestration of ergosterol.[1]

The formation of these pores, or ion channels, disrupts the osmotic integrity of the fungal cell membrane.[1] This leads to the rapid leakage of essential intracellular monovalent ions, such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-), and other small molecules.[1] The resulting ionic imbalance and loss of vital cellular components compromise cellular functions and ultimately lead to cell death.[1]

Recent studies have also proposed a "sterol sponge" model, where large extramembranous aggregates of Amphotericin B rapidly extract ergosterol from the lipid bilayer, leading to membrane disruption and cell death. This suggests that pore formation may not be the sole mechanism of its fungicidal activity.

Beyond direct membrane damage, Amphotericin B can also induce oxidative stress within the fungal cell by generating reactive oxygen species (ROS).[1] This oxidative damage further contributes to its antifungal efficacy by harming cellular components like proteins, lipids, and DNA.[1][2]

Figure 1: Mechanism of Amphotericin B action on the fungal cell membrane.

Quantitative Data on Amphotericin B's Effects

The following tables summarize key quantitative data on the effects of Amphotericin B on various fungal species, focusing on its impact on cell viability and membrane integrity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amphotericin B against Candida Species

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | 0.125 - 1 | 0.25 - 0.5 | 0.5 - 1 |

| C. parapsilosis | 0.125 - 1 | 0.25 - 0.5 | 1 |

| C. glabrata | 0.125 - 2 | 0.5 - 1 | 1 - 2 |

| C. tropicalis | 0.125 - 1 | 0.5 | 1 |

| C. krusei | 0.125 - 1 | 0.5 | 1 |

Data compiled from multiple sources.[3][4][5][6] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Time-Kill Kinetics of Amphotericin B against Candida albicans

| Amphotericin B Concentration (µg/mL) | Time to 99.9% Killing (hours) |

| 2 x MIC | 2 - 4 |

| 4 x MIC | 2 |

Data represents typical killing kinetics and may vary between strains.[7]

Table 3: Effect of Amphotericin B on Intracellular ATP Levels in Candida albicans

| Amphotericin B Concentration (µg/mL) | Incubation Time (hours) | Reduction in Intracellular ATP |

| 0.2 | 10 | 99% |

| ≥ 0.5 | 10 | Decrease below initial levels |

| 1.2 | 10 | Plateau of ATP decrease |

Data extracted from a study on the vitality of C. albicans after Amphotericin B treatment.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Amphotericin B on fungal cell membrane integrity.

Potassium (K+) Leakage Assay

This assay measures the efflux of intracellular potassium ions as an indicator of membrane permeabilization.

Figure 2: Workflow for the Potassium (K+) Leakage Assay.

Methodology:

-

Cell Preparation:

-

Culture fungal cells to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash them twice with a potassium-free buffer (e.g., choline-based buffer) to remove extracellular potassium.

-

Resuspend the cells in the same potassium-free buffer to a standardized cell density (e.g., 1 x 10^7 cells/mL).

-

-

Treatment:

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add Amphotericin B to the cell suspensions at a range of final concentrations. Include a drug-free control.

-

Incubate the tubes at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement of K+ Efflux:

-

Following incubation, pellet the cells by centrifugation.

-

Carefully collect the supernatant, which contains the leaked potassium.

-

Measure the potassium concentration in the supernatant using a potassium-selective electrode or by inductively coupled plasma mass spectrometry (ICP-MS).

-

-

Determination of Total Intracellular K+:

-

To a separate aliquot of the initial cell suspension, add a cell-lysing agent (e.g., Triton X-100 or by boiling) to release the total intracellular potassium.

-

Measure the potassium concentration in this lysate.

-

-

Calculation:

-

Calculate the percentage of potassium leakage for each Amphotericin B concentration using the following formula: % K+ Leakage = (K+ in supernatant / Total intracellular K+) * 100

-

Membrane Potential Assay using Fluorescent Probes

This method utilizes potential-sensitive fluorescent dyes to assess changes in the fungal cell membrane potential.

Methodology:

-

Probe Selection:

-

Cell Preparation:

-

Prepare the fungal cell suspension as described in the K+ leakage assay, resuspending the cells in a suitable buffer (e.g., PBS or HEPES-buffered saline).

-

-

Staining and Treatment:

-

Add the fluorescent probe to the cell suspension at the recommended final concentration and incubate in the dark to allow the dye to equilibrate.

-

Add Amphotericin B at various concentrations to the stained cell suspension.

-

-

Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer, fluorescence microscope, or flow cytometer.

-

Record fluorescence changes over time to monitor the kinetics of membrane potential disruption.

-

-

Controls:

-

Include a drug-free control to establish the baseline membrane potential.

-

Use a known depolarizing agent (e.g., a high concentration of potassium chloride with a protonophore like CCCP) as a positive control for membrane depolarization.

-

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details the extraction and quantification of ergosterol from fungal cells to assess the direct interaction of Amphotericin B with its target.

Figure 3: General workflow for Ergosterol Quantification by HPLC.

Methodology:

-

Sample Preparation:

-

Harvest a known quantity of fungal cells (e.g., by dry weight) after treatment with Amphotericin B for a specified duration. Untreated cells should be used as a control.

-

-

Saponification:

-

Resuspend the cell pellet in an alcoholic potassium hydroxide solution (e.g., 2% KOH in 95% ethanol).

-

Heat the mixture at 80-90°C for 1-2 hours to saponify the cellular lipids and release the ergosterol.

-

-

Extraction:

-

After cooling, perform a liquid-liquid extraction of the non-saponifiable lipids (including ergosterol) using an organic solvent such as n-hexane or pentane.

-

Repeat the extraction process to ensure complete recovery.

-

Pool the organic phases.

-

-

Sample Preparation for HPLC:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., methanol or acetonitrile).

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Quantification:

-

Prepare a standard curve using known concentrations of pure ergosterol.

-

Quantify the amount of ergosterol in the samples by comparing their peak areas to the standard curve.

-

Signaling Pathways in Amphotericin B-Induced Cell Death

While direct membrane disruption is the primary mechanism, Amphotericin B can also trigger intracellular signaling pathways that contribute to cell death. One such pathway involves the induction of oxidative stress.

Figure 4: Amphotericin B-induced oxidative stress pathway.

The interaction of Amphotericin B with the fungal cell membrane can lead to an increase in the production of reactive oxygen species (ROS).[1] This surge in ROS creates a state of oxidative stress, which can damage vital cellular components, including DNA, proteins, and lipids.[2] This damage can, in turn, activate programmed cell death pathways, such as apoptosis-like cell death, further contributing to the fungicidal effect of Amphotericin B.[14][15]

Conclusion

Amphotericin B remains a potent antifungal agent due to its multifaceted attack on the fungal cell membrane. Its primary interaction with ergosterol leads to membrane permeabilization, ion leakage, and ultimately, cell death. Furthermore, the induction of oxidative stress provides a secondary mechanism to ensure fungal eradication. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of Amphotericin B and to aid in the development of new and improved antifungal therapies. A thorough understanding of these mechanisms is crucial for optimizing its clinical use and for designing novel strategies to combat the growing threat of fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jidc.org [jidc.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of the Effect of Amphotericin B on the Vitality of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Increasing the Fungicidal Action of Amphotericin B by Inhibiting the Nitric Oxide-Dependent Tolerance Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Azoxystrobin on Fungal Respiration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azoxystrobin, a broad-spectrum systemic fungicide from the strobilurin class, demonstrates potent antifungal activity by directly targeting mitochondrial respiration.[1][2] Its specific mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain (ETC).[2][3] By binding to the Quinone outside (Qo) site of this complex, azoxystrobin blocks the transfer of electrons from ubiquinol to cytochrome c1.[2][4] This disruption halts the entire electron flow, leading to a cascade of events including the cessation of ATP synthesis, generation of damaging reactive oxygen species (ROS), and ultimately, fungal cell death.[2][5] This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary molecular target of azoxystrobin is the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.[2] Fungicides of this class are categorized as Quinone outside Inhibitors (QoIs) by the Fungicide Resistance Action Committee (FRAC), placing them in Group 11.[3]

The mechanism unfolds as follows:

-

Binding to the Qo Site: Azoxystrobin binds to the Qo (Quinone outside) pocket on cytochrome b, a key subunit of the cytochrome bc1 complex.[2][3] This site is normally occupied by ubiquinol.

-

Inhibition of Electron Transfer: This binding physically obstructs the transfer of electrons from ubiquinol to the iron-sulfur protein within the complex, and subsequently to cytochrome c1.[2][4]

-

Disruption of the Proton Gradient: The electron transport chain's function is coupled with pumping protons from the mitochondrial matrix to the intermembrane space. By halting electron flow at Complex III, azoxystrobin prevents the maintenance of this proton motive force.[4]

-

Cessation of ATP Synthesis: The proton gradient is the driving force for ATP synthase (Complex V) to produce ATP. Without this gradient, ATP production ceases, depriving the fungal cell of its primary energy currency.[2][3]

-

Increased Oxidative Stress: The blockage causes an accumulation of electrons upstream, leading to the increased production of reactive oxygen species (ROS), which induces cellular oxidative stress and damages lipids, proteins, and DNA.[2][5]

This multi-faceted disruption of cellular energy production and integrity leads to the inhibition of critical fungal life processes, including spore germination and mycelial growth, resulting in cell death.[3][4]

Quantitative Data: Inhibitory Potency

The efficacy of azoxystrobin is commonly quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit a specific biological process by 50%. The following tables summarize key quantitative data on its inhibitory effects.

Table 1: IC50 Values of Azoxystrobin for Inhibition of Mitochondrial Respiration (Complex III activity)

| Organism/System | IC50 (µM) | Reference |

| Saccharomyces cerevisiae | 0.009 | [2] |

| Bovine heart mitochondria | 0.005 | [2] |

Table 2: IC50 Values of Azoxystrobin for Viability/Growth Inhibition

| Organism/Cell Line | Exposure Time | IC50 (µg/mL) | Reference |

| CAL27 (Human Oral Cancer Cells) | 24 hrs | 4.4 | [6] |

| CAL27 (Human Oral Cancer Cells) | 48 hrs | 6.5 | [6] |

| SCC15 (Human Oral Cancer Cells) | 24 hrs | 7.82 | [6] |

| HepG2 (Human Liver Cancer Cells) | 24 hrs | ~206-231 µM | [7] |

Note: Data from non-fungal systems is included for comparative purposes, illustrating the conserved nature of the target site.

Visualizing the Impact: Pathways and Workflows

Mechanism of Action on the Electron Transport Chain

The following diagram illustrates the precise point of inhibition within the mitochondrial electron transport chain.

Caption: Azoxystrobin inhibits Complex III, blocking electron flow from Ubiquinone.

Signaling Cascade of Azoxystrobin-Induced Cell Death

This diagram shows the logical progression from the initial inhibitory event to the ultimate death of the fungal cell.

Caption: Logical flow from Complex III inhibition to fungal cell death.

Experimental Workflow: Oxygen Consumption Assay

This workflow outlines the key steps in measuring the impact of a fungicide on fungal respiration using an oxygen sensor.

Caption: Workflow for measuring fungal oxygen consumption rate and its inhibition.

Experimental Protocols

Protocol for Fungal Oxygen Consumption Rate Assay

This protocol provides a method for assessing the impact of azoxystrobin on the respiration of whole fungal cells or isolated mitochondria. Instruments like a Seahorse XF Analyzer or a Clark-type oxygen electrode can be used.[8]

A. Fungal Culture and Preparation:

-

Inoculate a suitable liquid medium with fungal spores or mycelia.

-

Incubate at the optimal growth temperature (e.g., 28°C) with agitation for 24-48 hours until sufficient biomass is achieved.[8]

-

Harvest mycelia by filtration or centrifugation.

-

Wash the mycelia twice with a sterile phosphate-buffered saline (PBS) or a suitable assay buffer to remove residual media.

-

Resuspend the final mycelial pellet in a pre-warmed respiration buffer (e.g., minimal medium or a specific mitochondrial assay buffer).

B. Oxygen Consumption Measurement:

-

Calibrate the oxygen sensor/electrode according to the manufacturer's instructions.

-

Add a known volume of the fungal suspension to the instrument's measurement chamber and seal it.

-

Allow the system to equilibrate and record a stable baseline oxygen consumption rate (OCR). This is typically achieved by adding a respiratory substrate like succinate or glucose.

-

Inject a precise volume of azoxystrobin solution (prepared in a suitable solvent like DMSO) to achieve the desired final concentration.

-

Immediately record the new, inhibited OCR.

-

(Optional) For confirmation, inject known inhibitors of other complexes, such as rotenone (Complex I) or antimycin A (another Complex III inhibitor), to completely halt mitochondrial respiration and establish a non-mitochondrial respiration baseline.[8]

C. Data Analysis:

-

Calculate the OCR as the rate of change in oxygen concentration over time.

-

Determine the percentage inhibition by comparing the rate after azoxystrobin addition to the baseline rate.

Protocol for Mitochondrial Complex III Activity Assay

This protocol measures the specific activity of the cytochrome bc1 complex, often in isolated mitochondria. The assay typically monitors the reduction of cytochrome c.[9]

A. Isolation of Mitochondria:

-

Harvest fungal mycelia as described previously.

-

Perform enzymatic digestion of the cell wall (e.g., using lyticase or zymolyase) to produce spheroplasts.

-

Homogenize the spheroplasts in a mitochondrial isolation buffer using a Dounce homogenizer.

-

Perform differential centrifugation to pellet cell debris, nuclei, and finally, the mitochondrial fraction.

-

Wash and resuspend the mitochondrial pellet in a suitable storage buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

B. Spectrophotometric Assay:

-

The assay is performed in a microplate reader or spectrophotometer capable of measuring absorbance at 550 nm.[9][10]

-

Prepare a reaction mixture containing assay buffer, oxidized cytochrome c, and a substrate for Complex III, such as decylubiquinol.[11]

-

Add varying concentrations of azoxystrobin to the test wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding the isolated mitochondrial sample to each well.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of this increase is proportional to Complex III activity.

C. Data Analysis:

-

Calculate the reaction velocity (V) from the linear portion of the absorbance vs. time plot.

-

Determine the specific activity of Complex III (e.g., in nmol/min/mg protein).

-

Plot the activity against the concentration of azoxystrobin to determine the IC50 value.

References

- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pomais.com [pomais.com]

- 4. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azoxystrobin Reduces Oral Carcinogenesis by Suppressing Mitochondrial Complex III Activity and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins [mdpi.com]

- 8. A Highly Efficient Method for Measuring Oxygen Consumption Rate in Fusarium graminearum [en.bio-protocol.org]

- 9. tribioscience.com [tribioscience.com]

- 10. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 11. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

"Fungicide4" and its potential for systemic movement in plants

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth analysis of the systemic movement of the novel fungicide, Fungicide4. The data presented herein is based on extensive studies utilizing a representative compound from the strobilurin class of fungicides, which shares a similar mode of action and exhibits comparable systemic properties. This document details the uptake, translocation, and metabolism of this compound within the plant, offering critical insights for its effective application and future development.

Physicochemical Properties and Systemic Potential

This compound is characterized by its moderate lipophilicity and a degree of water solubility that facilitates its movement within the plant's vascular systems. Its ability to be absorbed by the roots and leaves and subsequently translocated to other parts of the plant makes it a highly effective systemic fungicide for the control of a broad spectrum of fungal pathogens.

Quantitative Analysis of Systemic Movement

The systemic properties of this compound have been quantified through a series of laboratory and greenhouse studies. The following tables summarize the key data on its uptake, translocation, and metabolism in various plant species.

Table 1: Foliar Uptake of this compound in Different Plant Species

| Plant Species | Application Rate (g a.i./ha) | Time After Application (hours) | Uptake (% of Applied) |

| Wheat | 250 | 24 | 15.2 |

| Wheat | 250 | 48 | 21.8 |

| Grapevine | 200 | 24 | 12.5 |

| Grapevine | 200 | 48 | 18.9 |

| Tomato | 220 | 24 | 18.3 |

| Tomato | 220 | 48 | 25.1 |

Table 2: Acropetal and Basipetal Translocation of this compound in Wheat

| Application Site | Time After Application (days) | Plant Part | Translocation (% of Uptake) |

| Leaf | 7 | Upper Leaves | 5.7 (Acropetal) |

| Leaf | 7 | Roots | 1.2 (Basipetal) |

| Root | 7 | Leaves | 10.3 (Acropetal) |

| Root | 7 | Stem | 4.5 (Acropetal) |

Table 3: Metabolism of this compound in Soil and Plants

| Matrix | Half-life (DT50, days) | Major Metabolites |

| Soil (Aerobic) | 14-28 | Cyano-metabolite, Acid-metabolite |

| Wheat (Foliar) | 7-10 | Glucoside conjugates |

| Grapevine (Fruit) | 12-15 | Hydroxylated derivatives |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the systemic movement of this compound.

Radiolabeling and Application

-

Radiolabeling: this compound was synthesized with a 14C radiolabel incorporated into a stable position of the molecule to facilitate tracing.

-

Plant Material: Wheat (Triticum aestivum), grapevine (Vitis vinifera), and tomato (Solanum lycopersicum) plants were grown under controlled greenhouse conditions.

-

Application: For foliar application studies, a defined amount of the 14C-labeled this compound solution was applied to a specific leaf area. For root uptake studies, the plants were transferred to a hydroponic solution containing the radiolabeled fungicide.

Sample Collection and Preparation

-

Plant Tissues: At predetermined time intervals, plants were harvested and dissected into different parts (e.g., treated leaf, upper leaves, lower leaves, stem, roots).

-

Soil Samples: In metabolism studies, soil samples were collected from different depths.

-

Extraction: Plant tissues and soil samples were homogenized and extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to isolate this compound and its metabolites.

Analytical Methods

-

Liquid Scintillation Counting (LSC): The total radioactivity in the extracts and remaining plant material was quantified using LSC to determine the overall uptake and distribution of the fungicide.

-

High-Performance Liquid Chromatography (HPLC): The extracts were analyzed by HPLC with a radioactivity detector to separate and quantify the parent this compound and its metabolites.

-

Mass Spectrometry (MS): The chemical structures of the metabolites were identified using liquid chromatography coupled with mass spectrometry (LC-MS/MS).

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for a typical plant metabolism study and the proposed signaling pathway for the mode of action of this compound.

Preliminary Toxicity Profile of Fungicide4 on Non-Target Organisms: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary toxicological overview of the novel agricultural agent, Fungicide4, on a range of non-target organisms. Due to the broad-spectrum nature of this compound, a comprehensive assessment of its potential ecological impact is crucial for responsible development and deployment. This whitepaper summarizes acute and chronic toxicity data, details the experimental methodologies employed for key toxicological studies, and visualizes potential molecular interactions within affected biological pathways. The information presented herein is intended to guide further research and inform risk assessment strategies.

Introduction

This compound is a next-generation fungicide designed for the effective control of a wide spectrum of plant pathogenic fungi. Its mode of action involves the disruption of fungal cellular respiration.[1] While highly effective against target pests, the potential for adverse effects on non-target organisms necessitates a thorough toxicological evaluation. This report outlines the preliminary findings of toxicity studies on representative species from key ecological groups: terrestrial invertebrates (earthworms and bees), aquatic organisms (fish and daphnids), and avian species.

Ecotoxicological Data Summary

The following tables summarize the quantitative toxicity data for this compound across various non-target species. These studies were conducted in accordance with internationally recognized guidelines to ensure data quality and comparability.

Table 1: Acute and Chronic Toxicity of this compound to Soil Organisms

| Species | Test Type | Endpoint | Value | Units | Guideline |

| Eisenia fetida (Earthworm) | Acute Contact | 14-day LC50 | >1000 | mg/kg soil | OECD 207[2] |

| Eisenia fetida (Earthworm) | Sub-lethal Reproduction | 56-day EC10 | 133 | mg/kg soil | OECD 222[2][3] |

| Folsomia candida (Springtail) | Reproduction | 28-day EC50 | 150 | mg/kg soil | OECD 232 |

Table 2: Acute Toxicity of this compound to Pollinators

| Species | Test Type | Endpoint | Value | Units | Guideline |

| Apis mellifera (Honey Bee) | Acute Oral | 48-hour LD50 | >100 | µ g/bee | OCSPP 850.3020[4] |

| Apis mellifera (Honey Bee) | Acute Contact | 48-hour LD50 | 15 | µ g/bee | OCSPP 850.3020[4] |

Table 3: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value | Units | Guideline |

| Oncorhynchus mykiss (Rainbow Trout) | Acute | 96-hour LC50 | 1.13 | mg/L | OECD 203[5] |

| Daphnia magna (Water Flea) | Acute Immobilisation | 48-hour EC50 | 2.37 | mg/L | OECD 202[5] |

| Spirodela polyrhiza (Duckweed) | Growth Inhibition | 7-day EC50 | 2.204 | mg/L | OECD 221[5] |

Table 4: Acute and Sub-Acute Toxicity of this compound to Avian Species

| Species | Test Type | Endpoint | Value | Units | Guideline |

| Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | >2000 | mg/kg bw | OCSPP 850.2100[6][7] |

| Anas platyrhynchos (Mallard Duck) | Sub-acute Dietary | 5-day LC50 | >5000 | ppm in diet | OCSPP 850.2200[6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this report.

Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of this compound to the earthworm Eisenia fetida.

-

Test Organisms: Adult earthworms with a well-developed clitellum, sourced from a synchronized culture.

-

Test Substance Application: this compound is thoroughly mixed into an artificial soil substrate at a range of concentrations.

-

Test Conditions: Worms are exposed to the treated soil in glass containers maintained at 20 ± 2°C with a 16-hour light photoperiod.

-

Duration: 14 days.

-

Observations: Mortality and behavioral changes are recorded at 7 and 14 days.

-

Endpoint Calculation: The LC50 (the concentration causing 50% mortality) is determined using probit analysis.

Honey Bee Acute Contact and Oral Toxicity Test (OCSPP 850.3020)

These tests determine the acute toxicity of this compound to adult worker honey bees (Apis mellifera).[4]

-

Test Organisms: Young adult worker bees from healthy, queen-right colonies.

-

Contact Toxicity: A range of doses of this compound, dissolved in a suitable solvent, are applied topically to the dorsal thorax of individual bees.

-

Oral Toxicity: Bees are individually fed a precise volume of sucrose solution containing a range of this compound concentrations.

-

Test Conditions: Bees are housed in cages at 25 ± 2°C and provided with a sucrose solution.

-

Duration: 48 hours.

-

Observations: Mortality is assessed at 4, 24, and 48 hours.

-

Endpoint Calculation: The LD50 (the dose causing 50% mortality) is calculated for both routes of exposure.

Fish Acute Toxicity Test (OECD 203)

This study assesses the acute toxicity of this compound to a cold-water fish species, the rainbow trout (Oncorhynchus mykiss).

-

Test Organisms: Juvenile rainbow trout from a certified supplier, acclimated to laboratory conditions.

-

Test System: A semi-static system where the test solutions are renewed every 24 hours.

-

Test Concentrations: A geometric series of at least five concentrations of this compound and a control group are used.

-

Test Conditions: The test is conducted at 12-15°C with a 16-hour light photoperiod. Water quality parameters (pH, dissolved oxygen, temperature) are monitored daily.

-

Duration: 96 hours.[8]

-

Observations: Mortality and any abnormal behavioral or physical signs are recorded every 24 hours.

-

Endpoint Calculation: The LC50 (the concentration causing 50% mortality) is determined at 96 hours.

Avian Acute Oral Toxicity Test (OCSPP 850.2100)

This test evaluates the acute oral toxicity of this compound to the bobwhite quail (Colinus virginianus).[6][7]

-

Test Organisms: Young adult bobwhite quail, acclimated to the test environment.

-

Dose Administration: A single oral dose of this compound is administered via gavage.

-

Test Groups: At least three dose groups and a control group are used.

-

Duration: 14 days.

-

Observations: Mortality, clinical signs of toxicity, and body weight changes are recorded throughout the study. A gross necropsy is performed on all birds.

-

Endpoint Calculation: The LD50 is calculated based on the observed mortality.

Mechanistic Insights and Signaling Pathways

Fungicides can exert their toxic effects on non-target organisms by interfering with various cellular signaling pathways.[9] One such pathway that is often implicated in cellular stress responses is the Mitogen-Activated Protein Kinase (MAPK) cascade. The fungicide fludioxonil has been shown to improperly activate the Hog1-type MAPK pathway in fungi, leading to detrimental effects on fungal growth.[10] It is plausible that this compound could have off-target effects on similar conserved signaling pathways in non-target organisms.

The following diagram illustrates a generalized MAPK signaling pathway that could be a potential target for this compound in non-target eukaryotes.

Caption: Generalized MAPK signaling pathway potentially affected by this compound.

The workflow for assessing the ecotoxicological risk of a new fungicide like this compound typically follows a tiered approach, starting with simple, acute laboratory tests and progressing to more complex, chronic, and field-level studies if initial concerns are identified.

Caption: Tiered ecotoxicological risk assessment workflow for this compound.

Conclusion

The preliminary toxicity data for this compound indicate a variable toxicity profile across different non-target organisms. While acute toxicity to earthworms and birds appears to be low, the substance exhibits moderate toxicity to aquatic invertebrates and fish. The acute contact toxicity to honey bees also warrants further investigation. The potential for this compound to interfere with conserved signaling pathways, such as the MAPK cascade, highlights the need for further mechanistic studies. The tiered risk assessment approach will be essential in fully characterizing the environmental safety profile of this compound and guiding the development of appropriate risk mitigation measures. Future research should focus on chronic and sub-lethal endpoints, particularly for aquatic organisms and pollinators, to provide a more comprehensive understanding of the potential long-term ecological effects of this compound.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. Non-Target Soil Organisms | Ecotoxicological Studies | Eurofins - Eurofins Scientific [eurofins.com]

- 3. mdpi.com [mdpi.com]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testing Requirements for Wildlife – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 8. academicstrive.com [academicstrive.com]

- 9. researchgate.net [researchgate.net]

- 10. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fungicide4 in In Vitro Fungal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal activity of the novel investigational agent, Fungicide4. The following methodologies are based on established and standardized antifungal susceptibility testing guidelines to ensure reproducibility and accuracy.

Overview and Principle

In vitro antifungal susceptibility testing is crucial for evaluating the efficacy of new antifungal compounds.[1][2][3] These tests measure the concentration of an antifungal agent required to inhibit the growth of a specific fungus.[4] The primary methods described here are the broth microdilution assay, for determining the Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50), and the disk diffusion assay, for assessing the zone of inhibition.

This compound is a novel synthetic compound with a proposed mechanism of action targeting fungal cell membrane integrity. Pre-clinical data suggests broad-spectrum activity against both yeast and filamentous fungi. These protocols will guide the user in quantifying the in vitro potency of this compound against a panel of relevant fungal pathogens.

Quantitative Data Summary

The following tables present hypothetical data for the in vitro activity of this compound against common fungal pathogens. This data is for illustrative purposes and serves as an example of how to present experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) (Control) |

| Candida albicans (ATCC 90028) | 0.5 | 0.25 |

| Candida glabrata (ATCC 90030) | 1 | 0.5 |

| Cryptococcus neoformans (ATCC 90112) | 0.25 | 0.125 |

| Aspergillus fumigatus (ATCC 204305) | 2 | 1 |

| Trichophyton rubrum (ATCC 28188) | 0.125 | 0.25 |

Table 2: Half-Maximal Effective Concentration (EC50) of this compound

| Fungal Species | This compound EC50 (µg/mL) | Fluconazole EC50 (µg/mL) (Control) |

| Candida albicans (ATCC 90028) | 0.2 | 1 |

| Candida glabrata (ATCC 90030) | 0.4 | 8 |

| Cryptococcus neoformans (ATCC 90112) | 0.1 | 2 |

| Aspergillus fumigatus (ATCC 204305) | 0.8 | >64 |

Table 3: Zone of Inhibition for this compound (10 µg disk)

| Fungal Species | Zone of Inhibition (mm) | Fluconazole Zone of Inhibition (mm) (25 µg disk) (Control) |

| Candida albicans (ATCC 90028) | 22 | 18 |

| Candida glabrata (ATCC 90030) | 18 | 10 |

| Cryptococcus neoformans (ATCC 90112) | 25 | 20 |

Experimental Protocols

Broth Microdilution Assay for MIC and EC50 Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus (MIC).[1][5][6] It can be adapted to determine the EC50, the concentration that inhibits 50% of fungal growth.[4][7]

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Control antifungal agents (e.g., Amphotericin B, Fluconazole)

-

Fungal isolates

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

For yeasts, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

-

For molds, cover the culture with sterile saline and gently rub the surface with a sterile loop to dislodge conidia. Filter the suspension through sterile gauze to remove hyphal fragments and adjust the conidial suspension to 1-5 x 10^6 conidia/mL using a hemocytometer.

-

Dilute the standardized fungal suspension in RPMI-1640 medium to the final inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).[8]

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

-

Include a drug-free well for a growth control and a well with medium only for a sterility control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted this compound or control.

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[4]

-

-

Data Analysis:

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

-

EC50 Determination: For a more quantitative measure, read the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The EC50 is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Disk Diffusion Assay

This method provides a qualitative and semi-quantitative assessment of the antifungal activity of this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[9][10][11]

Materials:

-

This compound-impregnated paper disks (e.g., 10 µg)

-

Control antifungal disks (e.g., Fluconazole 25 µg)

-

Fungal isolates

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile cotton swabs

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized fungal suspension as described for the broth microdilution assay (0.5 McFarland standard).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 5-15 minutes.

-

-

Disk Application:

-

Aseptically place the this compound and control antifungal disks onto the surface of the inoculated agar.

-

Ensure the disks are in firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C for 24-48 hours for yeasts and up to 7 days for some dermatophytes.[9]

-

-

Data Analysis:

-